molecular formula C6H4Cl3N B13666548 3,4,6-Trichloro-2-methylpyridine

3,4,6-Trichloro-2-methylpyridine

Cat. No.: B13666548
M. Wt: 196.5 g/mol
InChI Key: RHPMTGBIOLCBER-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-2-methylpyridine is a chlorinated derivative of pyridine, an aromatic heterocyclic compound It is characterized by the presence of three chlorine atoms and one methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-2-methylpyridine typically involves the chlorination of 2-methylpyridine. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to remove chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include substituted pyridines, carboxylic acids, and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,6-Trichloro-2-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its interactions with biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and the methyl group can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pentachloropyridine: A perhalogenated pyridine derivative with broad applications in organic synthesis.

    2,3,4,5-Tetrachloro-6-methylpyridine: Another chlorinated pyridine with similar chemical properties.

    3,5,6-Trichloro-2-pyridinol: A metabolite of chlorpyrifos with significant biological activity.

Uniqueness

3,4,6-Trichloro-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

3,4,6-Trichloro-2-methylpyridine is a chlorinated heterocyclic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its three chlorine substituents on the pyridine ring and a methyl group at the 2-position. This unique structure contributes to its reactivity and biological interactions.

Biological Activity

Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for agricultural applications as a pesticide or herbicide.

Mechanism of Action
The compound's biological activity can be attributed to its interaction with specific molecular targets. It acts by modulating enzyme activities and disrupting biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, leading to growth inhibition in microbial cells.

Case Studies

  • Cytotoxicity in Saccharomyces cerevisiae
    A study investigated the cytotoxic effects of trichloro(2,4,6-trimethylpyridine)Au(III) on Saccharomyces cerevisiae. The results demonstrated that at concentrations ranging from 5 mM to 25 mM, there was a notable decrease in yeast cell viability. The IC50 value for this compound was determined to be approximately 12 mM .
  • Interactions with Biological Molecules
    Investigations into the reactivity of this compound with nucleophiles such as amino acids revealed that its chlorinated structure allows for significant interactions. This property is crucial for understanding both its potential toxicity and environmental impact.

Data Summary

Biological Activity Concentration (mM) Effect Observed
Growth inhibition in yeast5 - 25Decreased viability
IC50 for trichloro compound~12Cytotoxic effect on S. cerevisiae
Tolerance of yeast cells0.15 - 0.25No toxic effect observed

Research Findings

  • Agricultural Applications : The compound's efficacy as an intermediate in the synthesis of herbicides highlights its potential use in crop protection strategies against various plant pathogens.
  • Pharmaceutical Potential : Ongoing research aims to explore its role as a lead compound for developing new drugs targeting specific diseases due to its unique biological properties.

Properties

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

IUPAC Name

3,4,6-trichloro-2-methylpyridine

InChI

InChI=1S/C6H4Cl3N/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3

InChI Key

RHPMTGBIOLCBER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)Cl

Origin of Product

United States

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